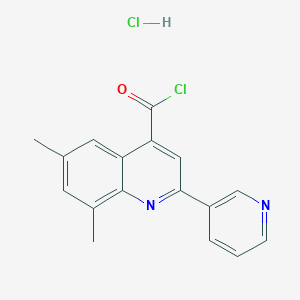

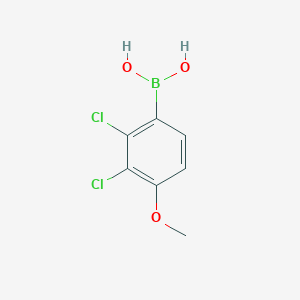

Ácido (2,3-dicloro-4-metoxifenil)borónico

Descripción general

Descripción

“(2,3-Dichloro-4-methoxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They have been widely studied in medicinal chemistry and have been used in various applications, including anticancer, antibacterial, and antiviral activities, as well as sensors and delivery systems .

Synthesis Analysis

Boronic acids, including “(2,3-Dichloro-4-methoxyphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction . Other reactions that boronic acids are involved in include Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Molecular Structure Analysis

The molecular structure of “(2,3-Dichloro-4-methoxyphenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with two chlorine atoms and one methoxy group .

Chemical Reactions Analysis

As mentioned earlier, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki-Miyaura

Una de las aplicaciones más comunes de los ácidos borónicos, incluido el ácido (2,3-dicloro-4-metoxifenil)borónico, es en el acoplamiento de Suzuki-Miyaura . Esta reacción se utiliza ampliamente en química orgánica para la formación de enlaces carbono-carbono . El proceso implica el acoplamiento cruzado de un compuesto organoborónico (como nuestro ácido borónico) con un haluro o pseudohaluro utilizando un catalizador de paladio .

Arilación directa catalizada por paladio

Los ácidos borónicos también se pueden utilizar en la arilación directa catalizada por paladio . Esta reacción implica la funcionalización directa de los enlaces C-H en compuestos aromáticos, que es un paso clave en la síntesis de moléculas orgánicas complejas .

Síntesis mediante arilación catalizada por paladio

Otra aplicación de los ácidos borónicos es en la síntesis de compuestos orgánicos mediante arilación catalizada por paladio . Este proceso permite la construcción eficiente de enlaces carbono-carbono, lo cual es crucial en la síntesis de varios compuestos orgánicos .

Aplicaciones de detección

Los ácidos borónicos, incluido el ácido (2,3-dicloro-4-metoxifenil)borónico, pueden interactuar con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro . Esta propiedad los hace útiles en diversas aplicaciones de detección .

Reacción de tipo Heck estereoselectiva

Los ácidos borónicos también se pueden utilizar en reacciones de tipo Heck estereoselectivas catalizadas por paladio . Esta reacción es un método para la formación de dobles enlaces carbono-carbono, que es un paso clave en la síntesis de muchos compuestos orgánicos .

Benevolencia ambiental

La reacción de acoplamiento de Suzuki-Miyaura, que utiliza ácidos borónicos, es conocida por su naturaleza benigna para el medio ambiente . Los reactivos organoborónicos utilizados en esta reacción, incluido el ácido (2,3-dicloro-4-metoxifenil)borónico, generalmente son estables, se preparan fácilmente y son respetuosos con el medio ambiente .

Mecanismo De Acción

Target of Action

The primary target of (2,3-Dichloro-4-methoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

(2,3-Dichloro-4-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by (2,3-Dichloro-4-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound is known for its stability and readiness for preparation , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .

Direcciones Futuras

The use of boronic acids in medicinal chemistry and other fields is a relatively recent development, and there is still much to explore . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . Therefore, further studies on boronic acids, including “(2,3-Dichloro-4-methoxyphenyl)boronic acid”, could lead to the development of new promising drugs .

Propiedades

IUPAC Name |

(2,3-dichloro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBELHXIPMFECAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729036 | |

| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190219-72-7 | |

| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-4-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

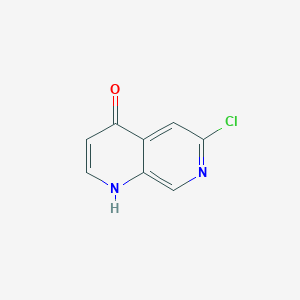

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)

![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)

![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)